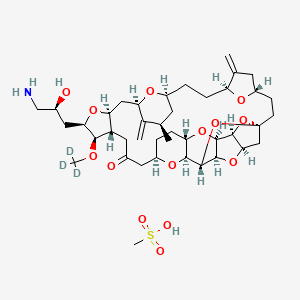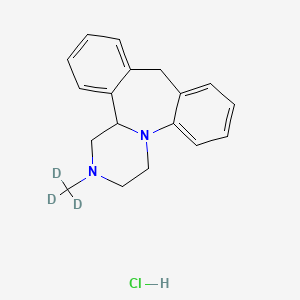
Risuteganib (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risuteganib (hydrochloride) is a novel synthetic peptide that has shown promising efficacy in treating retinal diseases, including dry age-related macular degeneration and diabetic macular edema . It has advanced through Phase II clinical trials and is known for its protective effects on retinal pigment epithelium cells and enhancement of mitochondrial functions .
Análisis De Reacciones Químicas
Risuteganib (hydrochloride) undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include tert-Butyl Hydroperoxide for inducing oxidative stress in vitro . The major products formed from these reactions are typically related to the compound’s interaction with reactive oxygen species and its protective effects on cellular components .
Aplicaciones Científicas De Investigación
Risuteganib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of ophthalmology and retinal disease treatment. It has been shown to protect retinal pigment epithelium cells from oxidative stress and enhance mitochondrial functions . This compound is being investigated for its potential to treat dry age-related macular degeneration and diabetic macular edema . Additionally, its ability to regulate integrin functions makes it a valuable tool in studying cellular adhesion and signaling pathways .
Mecanismo De Acción
The mechanism of action of risuteganib (hydrochloride) involves its preferential binding to the retinal pigment epithelium layer in the retina . It protects mitochondrial function in these cells against oxidative stress by enhancing mitochondrial basal, maximal, and ATP-related respirations . This protective effect is crucial in maintaining retinal homeostasis and preventing cellular damage associated with retinal diseases .
Comparación Con Compuestos Similares
Risuteganib (hydrochloride) is unique in its ability to target multiple pathways involved in retinal diseases. Similar compounds include other integrin inhibitors and peptides used in retinal disease treatment. risuteganib’s specific mechanism of action and its efficacy in enhancing mitochondrial functions set it apart from other treatments .
Propiedades
Fórmula molecular |
C22H40ClN9O11S |
|---|---|
Peso molecular |
674.1 g/mol |
Nombre IUPAC |
(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H39N9O11S.ClH/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);1H/t11-,12+,13+,14+,17+;/m1./s1 |
Clave InChI |
YUNGJJAMLQRCTQ-CIEQAUARSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.Cl |
SMILES canónico |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)
